2-(2-Bromo-5-methylphenoxy)ethan-1-amine
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Overview
Description
2-(2-Bromo-5-methylphenoxy)ethan-1-amine is an organic compound that belongs to the class of phenoxyethanamines It is characterized by the presence of a bromine atom at the second position and a methyl group at the fifth position on the phenoxy ring, with an ethanamine chain attached to the second position of the phenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-methylphenoxy)ethan-1-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenol, undergoes bromination using bromine in the presence of a suitable catalyst to yield 2-bromo-5-methylphenol.
Etherification: The brominated phenol is then reacted with ethylene oxide in the presence of a base to form 2-(2-bromo-5-methylphenoxy)ethanol.
Amination: The final step involves the conversion of the ethanol derivative to the ethanamine derivative using ammonia or an amine source under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-methylphenoxy)ethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Oxidation: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions to form dehalogenated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or alkyl halides under basic or neutral conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Major Products
Substitution: Products include 2-(2-hydroxy-5-methylphenoxy)ethan-1-amine, 2-(2-amino-5-methylphenoxy)ethan-1-amine, etc.
Oxidation: Products include 2-(2-bromo-5-formylphenoxy)ethan-1-amine, 2-(2-bromo-5-carboxyphenoxy)ethan-1-amine.
Reduction: Products include 2-(2-methylphenoxy)ethan-1-amine.
Scientific Research Applications
2-(2-Bromo-5-methylphenoxy)ethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Bromo-5-methylphenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. It is believed to act by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: Similar structure but with the bromine and methyl groups at different positions.
2-(2-Bromo-5-methoxyphenoxy)ethan-1-amine: Similar structure but with a methoxy group instead of a methyl group.
2-(2-Bromo-5-chlorophenoxy)ethan-1-amine: Similar structure but with a chlorine atom instead of a methyl group.
Uniqueness
2-(2-Bromo-5-methylphenoxy)ethan-1-amine is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This unique structure may result in distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
2-(2-bromo-5-methylphenoxy)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEGCNGMPFDTRKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)OCCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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